![molecular formula C7H4ClN3O B1437718 6-氯-3H-吡啶并[2,3-d]嘧啶-4-酮 CAS No. 746671-60-3](/img/structure/B1437718.png)

6-氯-3H-吡啶并[2,3-d]嘧啶-4-酮

描述

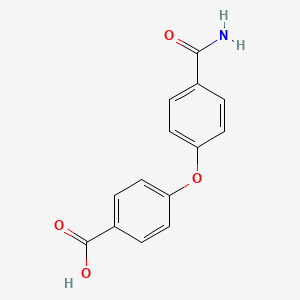

“6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is a compound that belongs to the pyrido[2,3-d]pyrimidines class . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

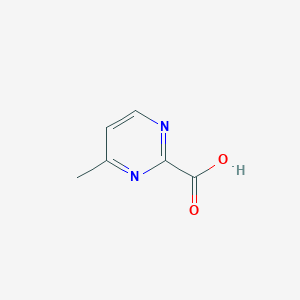

The synthesis of pyrido[2,3-d]pyrimidines involves various methods . One method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis

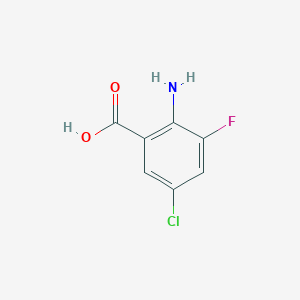

The molecular structure of “6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is C7H4ClN3O with a molecular weight of 181.57916 .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and can involve various steps . For instance, a Michael addition-type reaction has been proposed where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .科学研究应用

Antitumor Activity

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives have shown promising results in antitumor activity. They have been found to be effective against various tumor cell lines due to their ability to inhibit dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells .

Antibacterial Properties

These compounds also exhibit antibacterial properties. Their structural similarity to quinazoline makes them potent against a range of bacterial infections, providing a scaffold for developing new antibacterial agents .

CNS Depressive and Anticonvulsant Effects

The central nervous system (CNS) depressive and anticonvulsant effects of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives make them potential candidates for treating epilepsy and other seizure disorders .

Anti-inflammatory and Antioxidant Activities

Pyrido[2,3-d]pyrimidine derivatives have been evaluated as novel lipoxygenase inhibitors with potential antioxidant and anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases .

Synthesis of Heterocyclic Structures

The compound serves as a key intermediate in synthesizing ortho-fused bicyclic heterocyclic structures, which are valuable in medicinal chemistry for creating diverse pharmacological agents .

作用机制

Target of Action

The primary targets of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, growth, and survival, making them important targets for anticancer therapies .

Mode of Action

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to the disruption of the signaling pathways that these proteins are involved in, resulting in the inhibition of cancer cell proliferation and growth .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with a variety of protein targets. For instance, it can inhibit the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth . It can also disrupt the function of cyclin-dependent kinases, which play a key role in cell cycle regulation .

Pharmacokinetics

The compound’s density is 1.7±0.1 g/cm3, and it has a boiling point of 463.8±30.0 °C at 760 mmHg . These properties suggest that the compound is likely to be well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one’s action primarily involve the inhibition of cancer cell proliferation and growth . By disrupting the function of key proteins involved in these processes, the compound can effectively halt the progression of cancer .

未来方向

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry and have been studied in the development of new therapies . This class of compounds has shown a therapeutic interest and has been approved for use as therapeutics . Future research will likely focus on designing new selective, effective, and safe anticancer agents .

属性

IUPAC Name |

6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUQNULGZXDJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)

![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)

![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)